molecular formula C9H7N3O2 B11903886 8-Quinolinamine, 6-nitro- CAS No. 88609-21-6

8-Quinolinamine, 6-nitro-

Cat. No.: B11903886
CAS No.: 88609-21-6
M. Wt: 189.17 g/mol
InChI Key: SELGYYDMFLVGJM-UHFFFAOYSA-N
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Description

6-Nitroquinolin-8-amine is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a nitro group at the 6th position and an amine group at the 8th position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitroquinolin-8-amine typically involves the nitration of quinoline followed by reduction and amination steps. One common method is the nitration of quinoline to produce a mixture of 5-nitroquinoline and 6-nitroquinoline. The desired 6-nitroquinoline is then separated and subjected to reduction using tin powder in the presence of hydrochloric acid to yield 6-aminoquinoline .

Another method involves the direct amination of 6-chloroquinoline with ammonia or an amine source under suitable conditions .

Industrial Production Methods

Industrial production of 6-nitroquinolin-8-amine may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Nitroquinolin-8-amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Ammonia or primary amines in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products

    Reduction: 6-Aminoquinoline.

    Substitution: Various amides and substituted quinoline derivatives.

    Oxidation: Quinoline N-oxides.

Mechanism of Action

The mechanism of action of 6-nitroquinolin-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amine group can form hydrogen bonds and other interactions with target proteins, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

    8-Aminoquinoline: Lacks the nitro group but has similar biological activities.

    6-Nitroquinoline: Lacks the amine group but shares the nitro functionality.

    Quinoline N-oxides: Oxidized derivatives with different reactivity.

Uniqueness

6-Nitroquinolin-8-amine is unique due to the presence of both nitro and amine groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets .

Properties

CAS No.

88609-21-6

Molecular Formula

C9H7N3O2

Molecular Weight

189.17 g/mol

IUPAC Name

6-nitroquinolin-8-amine

InChI

InChI=1S/C9H7N3O2/c10-8-5-7(12(13)14)4-6-2-1-3-11-9(6)8/h1-5H,10H2

InChI Key

SELGYYDMFLVGJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)N)[N+](=O)[O-]

Origin of Product

United States

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